4-(4-Methylthiazol-5-yl)butan-2-amine
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Overview
Description
4-(4-Methylthiazol-5-yl)butan-2-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves the condensation of thiourea with appropriate aryl methyl ketones in the presence of iodine. For example, 4-(4-Methylthiazol-5-yl)butan-2-amine can be synthesized from 1-adamantyl bromomethyl ketone and thiourea as starting materials . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for thiazole derivatives may include large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiazol-5-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
4-(4-Methylthiazol-5-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiazol-5-yl)butan-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
4-(4-Methylthiazol-5-yl)butan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(9)3-4-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
GMWHLUJEAKUHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCC(C)N |
Origin of Product |
United States |
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